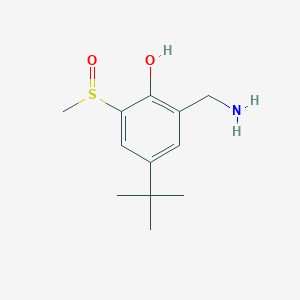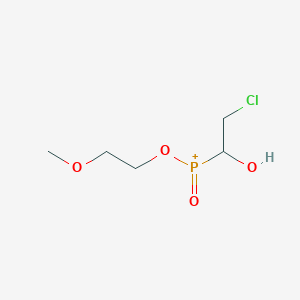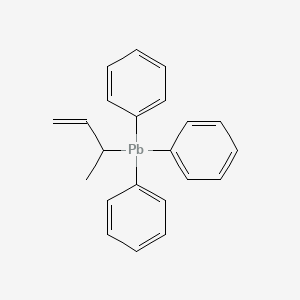
(But-3-en-2-yl)(triphenyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-en-2-yl)(triphenyl)plumbane is an organometallic compound that features a lead atom bonded to a but-3-en-2-yl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with but-3-en-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(But-3-en-2-yl)(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The but-3-en-2-yl group or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.
Applications De Recherche Scientifique
(But-3-en-2-yl)(triphenyl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism of action of (But-3-en-2-yl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center. The lead atom can form bonds with various substrates, facilitating reactions such as catalysis and molecular transformations. The pathways involved include coordination with ligands and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylplumbane: Similar structure but lacks the but-3-en-2-yl group.
(But-3-en-2-yl)lead(IV) chloride: Contains a but-3-en-2-yl group but different substituents on the lead atom.
Tetraphenylplumbane: Contains four phenyl groups instead of three.
Uniqueness
(But-3-en-2-yl)(triphenyl)plumbane is unique due to the presence of both a but-3-en-2-yl group and three phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
87720-69-2 |
|---|---|
Formule moléculaire |
C22H22Pb |
Poids moléculaire |
493 g/mol |
Nom IUPAC |
but-3-en-2-yl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H7.Pb/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;3-4H,1H2,2H3; |
Clé InChI |
YKEAKFRJVHXHBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
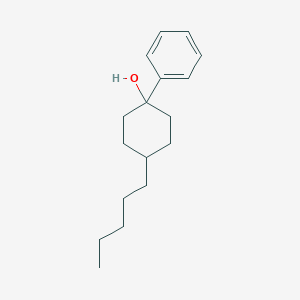
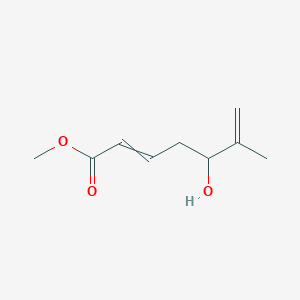
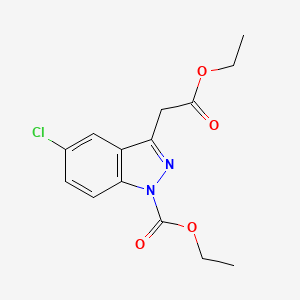


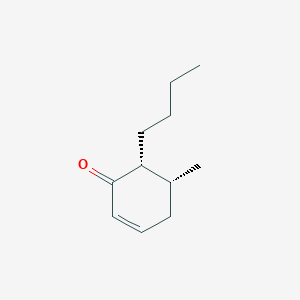
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
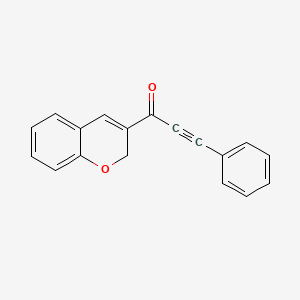
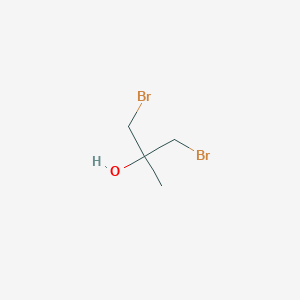
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
